molecular formula C4H7NO4 B1665300 Aspartic acid CAS No. 56-84-8

Aspartic acid

Cat. No. B1665300
CAS RN: 56-84-8
M. Wt: 133.1 g/mol
InChI Key: CKLJMWTZIZZHCS-REOHCLBHSA-N
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Description

Aspartic acid, often abbreviated as Asp, is a nonessential amino acid . It is one of the building blocks of proteins and is produced by our bodies even if we do not get this amino acid from the food we eat . It is also useful in culture media, detergents, dietary supplements, germicides, and fungicides .


Synthesis Analysis

Aspartic acid can be synthesized from oxaloacetic acid, which is formed in the metabolism of carbohydrates . In industry, L-aspartic acid is synthesized from fumaric acid using cells containing aspartase . There are also noncatalytic reaction pathways for the gas-phase stereo-inversion in aspartic acid .


Molecular Structure Analysis

The structural formula for Aspartic acid is HOOC-CH(NH2)-CH2-COOH . It contains a carboxyl (-COOH) group, an amino (-NH2) group, a hydrogen (H), and a side chain (R group) which is also a carboxyl group .


Chemical Reactions Analysis

Aspartic acid plays a vital role in the biosynthesis of other amino acids and certain nucleotides . It is part of the metabolic pathway known as the urea cycle, a process responsible for the safe elimination of ammonia from the body .


Physical And Chemical Properties Analysis

Aspartic acid is a solid with a molecular weight of 133.1 g/mol and a density of 1.7g/cm3 . Its melting and boiling points in the solution are about 270°C (518 °F; 543 K) and 324°C (615 °F; 597 K) (decomposes), respectively . Its solubility in water is 4.5 g/L .

Scientific Research Applications

Health and Disease

Field : Medical and Health Research

Application : Aspartic acid, particularly its L-isoform (L-Asp), plays a crucial role in health and disease. It is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate, particularly in the liver and tumor cells .

Methods : L-Asp is used in protein and nucleotide synthesis, gluconeogenesis, urea, and purine-nucleotide cycles, and neurotransmission. It maintains NADH delivery to mitochondria and redox balance via the malate–aspartate shuttle .

Results : Disorders in L-Asp metabolism include citrullinemia, asparagine synthetase deficiency, Canavan disease, and dicarboxylic aminoaciduria. L-Asp plays a role in the pathogenesis of psychiatric and neurologic disorders and alterations in BCAA levels in diabetes and hyperammonemia .

Industrial Utility

Field : Industrial Applications

Application : Aspartic acid has wide application in the food, beverage, pharmaceutical, cosmetic, and agricultural industries .

Methods : L-aspartic acid is used as a nutritional supplement in both functional foods and beverages, but its primary use is in combination with the amino acid phenylalanine which together make aspartame, an artificial sweetener .

Results : Its ability to aid in energy production, fatigue resistance, RNA and DNA synthesis, and liver detoxification give it broad clinical use .

Biomedical Applications

Field : Biomedical Engineering

Application : Polyaspartic acid-derived polymers have emerging biomedical applications .

Methods : These polymers are used as biomineralization modulators, anti-mycobacterial agents, underwater adhesives, mucoadhesive drug and gene delivery agents, and cell encapsulants .

Results : The results of these applications are still under research .

Cardiovascular Health

Field : Cardiovascular Research

Application : Aspartic acid may help in reducing the risk of heart disease .

Methods : Aspartic acid aids in the production of nitric oxide, a compound that helps relax blood vessels and improves blood flow .

Results : Research suggests that aspartic acid reduces inflammation and oxidative stress, which are key factors in the development of cardiovascular problems .

Treatment of Diseases

Field : Pharmacology

Application : L-Aspartic Acid is used for the treatment of heart diseases, liver disorders, hypertension, and possesses fatigue prevention and recovery properties .

Methods : It is employed as an intermediary substrate in the manufacture of pharmaceuticals and organic chemicals, serving as the building block molecule for active pharmaceutical ingredients .

Results : The results of these treatments are still under research .

Anti-Aging Cosmetics

Field : Cosmetology

Application : Acetyl aspartic acid, a derivative of aspartic acid, is used as an active ingredient in anti-aging cosmetics .

Methods : It targets wrinkling, skin lifting, and loss of firmness .

Results : The results of these applications are still under research .

Protein Synthesis and Neurotransmission

Field : Biochemistry

Application : Aspartic acid, particularly its L-isoform (L-Asp), is used in protein biosynthesis and neurotransmission .

Methods : L-Asp is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate acquired by glutamine deamidation, particularly in the liver and tumor cells, and transamination of branched-chain amino acids (BCAAs), particularly in muscles .

Results : L-Asp released from neurons connects with the glutamate–glutamine cycle and ensures glycolysis and ammonia detoxification in astrocytes .

Fermentation

Field : Food Science

Application : Aspartic acid has wide application in the food and beverage industries .

Methods : L-aspartic acid is used as a nutritional supplement in both functional foods and beverages, but its primary use is in combination with the amino acid phenylalanine which together make aspartame, an artificial sweetener .

Results : Its ability to aid in energy production, fatigue resistance, RNA and DNA synthesis, and liver detoxification give it broad clinical use .

Industrial Protease Production

Field : Industrial Biotechnology

Application : Aspartic proteases produced from microbial sources are widely used in various industries .

Methods : These proteases are used in pharmaceutical, protein hydrolysis, detergent, cheese-making, photographic, baking, meat, leather, food and beverage industries .

Results : The results of these applications are still under research .

Biomedical Engineering

Field : Biomedical Engineering

Application : Polyaspartic acid-derived polymers have emerging biomedical applications .

Methods : These polymers are used as biomineralization modulators, anti-mycobacterial agents, underwater adhesives, mucoadhesive drug and gene delivery agents, and cell encapsulants .

Results : The results of these applications are still under research .

Neurogenesis and Endocrine System

Field : Neurobiology

Application : D-aspartic acid is associated with neurogenesis and the endocrine system .

Methods : D-Asp has a role in brain development and hypothalamus regulation .

Results : The role of D-Asp in the brain warrants studies on its therapeutic potential in psychiatric and neurologic disorders .

Food Industry

Field : Food Science

Application : Aspartic acid is used in the food industry .

Methods : It is used as an intermediary substrate in the manufacture of pharmaceuticals and organic chemicals, serving as the building block molecule for active pharmaceutical ingredients .

Results : The results of these applications are still under research .

Neurogenesis and Endocrine System

Field : Neurobiology

Application : D-aspartic acid is associated with neurogenesis and the endocrine system .

Methods : D-Asp has a role in brain development and hypothalamus regulation .

Results : The role of D-Asp in the brain warrants studies on its therapeutic potential in psychiatric and neurologic disorders .

Fermentation

Field : Food Science

Application : Aspartic acid has wide application in the food and beverage industries .

Methods : L-aspartic acid is used as a nutritional supplement in both functional foods and beverages, but its primary use is in combination with the amino acid phenylalanine which together make aspartame, an artificial sweetener .

Results : Its ability to aid in energy production, fatigue resistance, RNA and DNA synthesis, and liver detoxification give it broad clinical use .

Industrial Protease Production

Field : Industrial Biotechnology

Application : Aspartic proteases produced from microbial sources are widely used in various industries .

Methods : These proteases are used in pharmaceutical, protein hydrolysis, detergent, cheese-making, photographic, baking, meat, leather, food and beverage industries .

Results : The results of these applications are still under research .

Biomedical Engineering

Field : Biomedical Engineering

Application : Polyaspartic acid-derived polymers have emerging biomedical applications .

Methods : These polymers are used as biomineralization modulators, anti-mycobacterial agents, underwater adhesives, mucoadhesive drug and gene delivery agents, and cell encapsulants .

Results : The results of these applications are still under research .

Food Industry

Field : Food Science

Application : Aspartic acid is used in the food industry .

Methods : It is used as an intermediary substrate in the manufacture of pharmaceuticals and organic chemicals, serving as the building block molecule for active pharmaceutical ingredients .

Results : The results of these applications are still under research .

properties

IUPAC Name

(2S)-2-aminobutanedioic acid
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InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1
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InChI Key

CKLJMWTZIZZHCS-REOHCLBHSA-N
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Canonical SMILES

C(C(C(=O)O)N)C(=O)O
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Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)O
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Molecular Formula

C4H7NO4
Record name L-ASPARTIC ACID
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Related CAS

25608-40-6, Array
Record name Poly(L-aspartic acid)
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DSSTOX Substance ID

DTXSID7022621
Record name L-Aspartic acid
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Molecular Weight

133.10 g/mol
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Physical Description

Dry Powder, Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS., White crystals or crystalline powder; odourless
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Solubility

1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies, Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine, In water, 5,360 mg/L at 25 °C, 5.39 mg/mL, Solubility in water, g/100ml: 0.45, Slightly soluble in water; Insoluble in ether, Insoluble (in ethanol)
Record name Aspartic acid
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Density

1.6603 at 13 °C, 1.7 g/cm³
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Vapor Pressure

0.0000013 [mmHg]
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Mechanism of Action

There are also claims that L-aspartate has ergogenic effects, that it enhances performance in both prolonged exercise and short intensive exercise. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise. It has also been hypothesized that L-aspartate can enhance short intensive exercise by serving as a substrate for energy production in the Krebs cycle and for stimulating the purine nucleotide cycle.
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Product Name

Aspartic Acid

Color/Form

White, crystalline solid, Orthorhombic bisphenoidal leaflets or rods

CAS RN

56-84-8, 25608-40-6, 617-45-8, 6899-03-2, 34345-47-6
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Melting Point

270-271 °C, 270 °C
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Synthesis routes and methods I

Procedure details

Reaction vessel was a 0.33 liter autoclave which was charged with a saturated aqueous solution of ammonia (150 g) and diammonium maleate (30 g) at a temperature of about 25-40 degrees C. The autoclave was sealed and then pressurized through a gas inlet valve with ammonia gas to a constant pressure of about 114 psig for a period of 30 minutes. The gas inlet valve was then closed and the autoclave maintained at 40 degrees C. for 30 minutes. The autoclave was thereafter heated to about 140-150 degrees C. over a period of 40 minutes and maintained in this temperature range for an additional 50 minutes. The pressure within the reaction vessel rose from about 114 psig to about 700 psig during this heating period. After the temperature of about 140-150 degrees C. and the autogenous pressure had been maintained for 50 minutes, the contents of the reactor were expelled into a second vessel at ambient pressure. The resulting solution of diammonium D,L-aspartate was then neutralized while in the second vessel to a pH of 2.8 (isoelectric point of aspartic acid) with concentrated hydrochloric acid (about 12 molar). A white precipitate of D,L-aspartic acid formed within a few minutes of neutralization with the acid. The precipitated D,L-aspartic acid was isolated by filtration and dried to afford a 71% yield of white crystalline powder. The product was identical to an authentic sample of D,L-aspartic acid obtained by both NMR (Nuclear Magnetic Resonance) and IR (InfraRed) techniques.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diammonium D,L-aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

We have found that this object is achieved by a process for preparing D,L-aspartic acid by heating aqueous solutions of ammonium salts of aspartic acid at elevated temperatures under pressure, acidifying the reaction solution to liberate D,L-aspartic acid and isolating the D,L-aspartic acid, when maleic acid and ammonia are reacted in a molar ratio of from 1:2.1 to 1:50 in aqueous solution at from 60° C. to 250° C. under pressures of at least 1 bar, the pressure being controlled during the reaction in such a way that the reaction mixture is almost entirely in the liquid phase.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Aspartic acid
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Aspartic acid
Reactant of Route 3
Aspartic acid
Reactant of Route 4
Aspartic acid
Reactant of Route 5
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Reactant of Route 6
Aspartic acid

Citations

For This Compound
525,000
Citations
A D'Aniello - Brain research reviews, 2007 - Elsevier
d-Aspartic acid (d-Asp), an endogenous amino acid present in vertebrates and invertebrates, plays an important role in the neuroendocrine system, as well as in the development of the …
Number of citations: 316 www.sciencedirect.com
DS Dunlop, A Neidle, D McHale, DM Dunlop… - Biochemical and …, 1986 - Elsevier
… D-aspartic acid was found in cerebral hemispheres, where, at 164 nmol/g (8.4% of the total aspartic acid), the level of D-aspartic acid … The highest ratio of D- to total aspartic acid (38%) …
Number of citations: 407 www.sciencedirect.com
JL Derissen, HJ Endeman… - … Section B: Structural …, 1968 - scripts.iucr.org
… Crystals of L-aspartic acid are monoclinic (P21) with a=7.617, b= 6.982, c= 5.142/~, ,8=99.84… Introduction As one of the group of naturally occurring a-amino- acids, L-aspartic acid is a …
Number of citations: 142 scripts.iucr.org
S D'Aniello, I Somorjai, J Garcia‐Fernàndez… - The FASEB …, 2011 - Wiley Online Library
D‐Aspartic acid (D‐Asp) is present in invertebrate and vertebrate neuroendocrine tissues’ where it carries out important physiological functions and is implicated in nervous system …
Number of citations: 140 faseb.onlinelibrary.wiley.com
T Nakato, M Yoshitake, K Matsubara, M Tomida… - …, 1998 - ACS Publications
… acid groups, such as poly(aspartic acid) and poly(glutamic acid… Recently, the biotechnological production of l-aspartic acid … of aspartic acid is known to easily produce poly(aspartic acid), …
Number of citations: 197 pubs.acs.org
S Ritz-Timme, MJ Collins - Ageing research reviews, 2002 - Elsevier
… exhibit an accumulation of d-aspartic acid that is not strictly age-… d-aspartic acid residues and l-aspartic acid residues of newly synthesized proteins may result in elevated d-aspartic acid …
Number of citations: 205 www.sciencedirect.com
E Westhof, P Dumas, D Moras - Journal of molecular biology, 1985 - Elsevier
The structure of yeast transfer RNA aspartic acid has been refined in one crystal form to 3 Å resolution using the restrained least-squares method of Hendrickson and Konnert and real-…
Number of citations: 592 www.sciencedirect.com
CJ McBain, ML Mayer - Physiological reviews, 1994 - journals.physiology.org
… (AMPA), kainic acid, and N-methyl-D-aspartic acid (NMDA), and antagonists such as Z-amino+ … The agonist NMDA, a synthetic analogue of aspartic acid that does not occur naturally …
Number of citations: 364 journals.physiology.org
R Mannhold, H Kubinyi, G Folkers - 2011 - books.google.com
… aspartic acid proteases and their relevance as targets for antifungal agents. This book is written by the foremost experts in the field of aspartic acid … in the aspartic acid protease research …
Number of citations: 76 books.google.com
EH Man, ME Sandhouse, J Burg, GH Fisher - Science, 1983 - science.org
… use of the D- to L-aspartic acid ratio to estimate the age of long… that all of the methylated aspartic acid isolated from erythrocyte … Our discovery that o-aspartic acid accumulates with age in …
Number of citations: 240 www.science.org

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